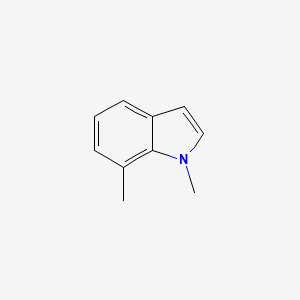

1,7-Dimethyl-1H-indole

描述

Historical Trajectories and Evolution of Indole (B1671886) Synthesis and Functionalization Relevant to 1,7-Dimethyl-1H-indole

The synthesis of the indole core has been a subject of intense investigation for more than a century, with early methods laying the groundwork for the complex transformations performed today. The construction of a substituted indole like this compound is conceptually reliant on these foundational reactions and their modern evolutions.

Two of the most venerable methods are the Fischer Indole Synthesis and the Madelung Synthesis. The Fischer method, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from a substituted phenylhydrazine (B124118) and a ketone or aldehyde. thermofisher.comwikipedia.org This reaction has remained one of the most important and widely used methods for preparing substituted indoles. thermofisher.com The Madelung synthesis, reported by Walter Madelung in 1912, produces indoles through the high-temperature, base-catalyzed intramolecular cyclization of N-phenylamides. wikipedia.org Historically, this reaction required harsh conditions, often using strong bases like sodium or potassium alkoxides at temperatures between 200–400 °C, which limited its application to robust molecules. wikipedia.org

Table 1: Classical Indole Synthesis Methodologies

| Synthesis Name | Year Discovered | Precursors | Conditions | Key Features |

|---|---|---|---|---|

| Fischer Indole Synthesis | 1883 | Phenylhydrazine and an aldehyde or ketone | Protic or Lewis acid catalyst (e.g., HCl, ZnCl₂) | Highly versatile for 2- and/or 3-substituted indoles; can be performed as a one-pot synthesis. thermofisher.comwikipedia.org |

| Madelung Synthesis | 1912 | N-acyl-o-toluidine | Strong base (e.g., NaNH₂, NaOEt) at high temperatures (200-400°C) | Useful for 2-alkynylindoles; modern variants use milder conditions. wikipedia.orgorganic-chemistry.org |

The evolution from these classical methods to modern synthetic strategies has been driven by the need for greater efficiency, milder conditions, and, crucially, site-selectivity. The direct functionalization of a pre-existing indole core via carbon-hydrogen (C–H) bond activation has emerged as a powerful and atom-economical approach. nih.gov The indole ring possesses multiple C–H bonds with different reactivities, making regioselectivity a significant challenge. nih.gov The pyrrole (B145914) ring is inherently more electron-rich than the benzene (B151609) ring, leading to preferential electrophilic substitution at the C3 position. nih.gov

Transition-metal catalysis has revolutionized indole functionalization. Palladium and rhodium catalysts, in particular, have been extensively developed for this purpose. Palladium-catalyzed reactions, such as oxidative Heck reactions and cross-coupling processes, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at various positions of the indole nucleus. beilstein-journals.orgunimi.it For instance, palladium catalysts have been used to achieve C-2 arylation of indoles with high selectivity. nih.gov

Rhodium catalysts have also proven highly effective, enabling the regioselective alkylation of indoles with diazo compounds at the C2 position under mild conditions. mdpi.com Furthermore, rhodium complexes have been developed for the enantioselective C–H functionalization of indoles, a critical advance for the synthesis of chiral molecules. nih.gov The challenge of functionalizing the less reactive C4 to C7 positions on the benzene portion of the indole core has been addressed through the use of directing groups, which chelate to the metal catalyst and guide it to a specific C–H bond. nih.gov This strategy has enabled selective functionalization at the C7 position, a key step for accessing scaffolds related to this compound. nih.gov

Strategic Importance of Substituted Indoles as Privileged Scaffolds in Modern Organic Synthesis

The indole ring system is classified as a "privileged scaffold" in medicinal chemistry. This term, first introduced in the late 1980s, describes molecular frameworks that can bind to a variety of different biological targets, making them exceptionally useful starting points for drug discovery. rsc.org The indole moiety is a prominent feature in a vast number of natural products and pharmaceuticals, underscoring its biomedical importance. rsc.org

The versatility of the indole scaffold stems from its unique structural and electronic properties. It possesses a hydrogen bond donor (the N-H group) and a π-rich aromatic system, allowing it to participate in various non-covalent interactions with biological macromolecules. Furthermore, the indole ring can be functionalized at multiple positions, enabling chemists to create large libraries of diverse compounds for screening. This "decoration" of the core scaffold with different substituents allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties.

Overview of Current Academic Research Focuses on this compound and Related Structural Motifs

While dedicated studies focusing exclusively on this compound are not extensively reported, current academic research provides significant insight into the synthesis and functionalization of closely related structural motifs. The primary challenges and focuses in this area revolve around achieving regioselectivity in C–H functionalization, particularly at the sterically hindered C7 position and on N-substituted indole rings.

Research on dimethylated indoles often highlights the influence of the methyl groups on reactivity. For example, studies on 1,2-dimethylindole (B146781) have been used to probe catalytic systems for C-H functionalization. In these cases, the C2 position is blocked, directing functionalization to other sites like C3. nih.gov Palladium-catalyzed C-2 arylation, for instance, proceeds readily on many indoles but is blocked on 1,2-dimethylindole, leading to modest C-3 arylation instead. nih.gov This demonstrates how substitution patterns dictate the outcomes of catalytic reactions.

The functionalization of the C7 position is a significant area of contemporary research due to its prevalence in bioactive compounds and the inherent difficulty in accessing this site. nih.gov Transition-metal catalysis using a directing group on the indole nitrogen is the most common strategy. For instance, rhodium(III)-catalyzed systems have been developed for the C7-alkenylation of 2-substituted indoles. rsc.org Similarly, atroposelective C7 functionalization has been achieved using chiral rhodium complexes, yielding axially chiral indole derivatives with high enantioselectivity. nih.gov These advanced methods showcase the sophisticated catalytic tools being developed to control reactivity on the indole's benzene ring. The synthesis of 7-methylindole (B51510) has been noted to result in low yields, potentially due to steric hindrance from the methyl group, which further emphasizes the challenges associated with the C7 position. journalijar.com

Table 2: Selected Modern Catalytic Systems for Indole Functionalization

| Catalyst System | Reaction Type | Target Position | Key Features |

|---|---|---|---|

| [Cp*RhCl₂]₂ | C-H Olefination / Annulation | C2 / C7 | Enables oxidative annulation of 2- or 7-arylindoles using air as the oxidant. nih.gov |

| Rh₂(S-NTTL)₄ | Enantioselective C-H Functionalization | C3 | Catalyzes reaction with α-alkyl-α-diazoesters to give chiral products with high enantioselectivity. nih.gov |

| Pd(OAc)₂ / Ligand | C-H Arylation | C2 | Provides high selectivity for C-2 arylation on N-H indoles; selectivity changes when C2 is blocked. nih.gov |

| Chiral RhCpx Complexes | Atroposelective C-H Functionalization | C7 | Achieves regio- and enantioselective functionalization of indolines, which can be oxidized to indoles. nih.gov |

Collectively, this body of research indicates that the academic focus relevant to this compound is on developing precise and efficient catalytic methods. These methods aim to overcome the inherent reactivity biases of the indole nucleus to install functional groups at specific positions, such as C7, and to understand how existing substituents, like the two methyl groups in this compound, modulate this reactivity.

Structure

3D Structure

属性

IUPAC Name |

1,7-dimethylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-4-3-5-9-6-7-11(2)10(8)9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQBLGJGQJEAAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314573 | |

| Record name | 1,7-Dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5621-16-9 | |

| Record name | 1,7-Dimethyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5621-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 1,7 Dimethyl 1h Indole and Its Advanced Precursors

Classical and Contemporary Cyclization Reactions Applied to 1,7-Dimethyl-1H-indole Ring Formation

The formation of the core indole (B1671886) bicycle is the most direct approach to assembling the target molecule. Several named reactions in organic chemistry have been adapted and optimized for the synthesis of substituted indoles, including those with methylation patterns at the N1 and C7 positions.

Mechanistic Adaptations of Fischer Indole Synthesis for N-Methylated and C-Methylated Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most effective and widely used methods for indole ring construction. byjus.comtestbook.com The reaction classically involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.comwikipedia.org

The general mechanism proceeds through several key steps:

Formation of the arylhydrazone from an arylhydrazine and a carbonyl compound. vedantu.com

Tautomerization of the hydrazone to its enamine form ('ene-hydrazine'). wikipedia.org

A proton-catalyzed organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of the enamine, which breaks the weak N-N bond and forms a new C-C bond. byjus.comwikipedia.org

The resulting di-imine intermediate rearomatizes. byjus.com

Intramolecular nucleophilic attack by the amino group forms a five-membered aminoindoline ring. byjus.com

Elimination of a molecule of ammonia (B1221849), followed by aromatization, yields the final indole product. wikipedia.org

For the synthesis of this compound, specific N-methylated and C-methylated precursors are required. The C7-methyl group is introduced by using a hydrazine (B178648) derived from o-toluidine. The N1-methyl group necessitates the use of an N-methylated arylhydrazine. A plausible precursor for this synthesis is the hydrazone formed from N-methyl-N'-(2-methylphenyl)hydrazine and formaldehyde (or a synthetic equivalent).

The presence of the N1-methyl group introduces a key adaptation to the classical mechanism. In the final step, instead of eliminating ammonia (NH₃), the cyclized intermediate eliminates a molecule of methylamine (B109427) (CH₃NH₂) to achieve the aromatic indole ring. The reaction can be catalyzed by various Brønsted or Lewis acids, such as polyphosphoric acid (PPA), zinc chloride, or p-toluenesulfonic acid. testbook.comwikipedia.org A palladium-catalyzed modification developed by Buchwald allows for the synthesis of the necessary N-arylhydrazone intermediates from aryl bromides and hydrazones, expanding the scope of the Fischer synthesis. wikipedia.org

Table 1: Precursors for Fischer Indole Synthesis of this compound

| Precursor 1 | Precursor 2 | Product |

|---|---|---|

| N-methyl-N'-(2-methylphenyl)hydrazine | Formaldehyde | This compound |

| N'-(2-methylphenyl)hydrazine | Acetaldehyde | 2,7-Dimethyl-1H-indole* |

Note: Subsequent N-methylation would be required to obtain the final product.

Larock Indole Annulation and Palladium-Catalyzed Approaches for this compound

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs indoles from an ortho-haloaniline and a disubstituted alkyne. wikipedia.org First reported by Richard C. Larock in 1991, this method is known for its versatility and high regioselectivity. wikipedia.orgub.edu The reaction typically employs a palladium(II) catalyst, a carbonate base, and a chloride salt additive like LiCl. wikipedia.org N-methyl and N-acetyl derivatives of the starting o-iodoaniline often provide excellent yields. wikipedia.org

The catalytic cycle is understood to involve:

Reduction of Pd(II) to the active Pd(0) species.

Oxidative addition of the Pd(0) into the carbon-iodine bond of the aniline (B41778) derivative.

Coordination of the alkyne to the arylpalladium(II) complex.

Regioselective syn-insertion of the alkyne into the aryl-palladium bond.

Intramolecular cyclization where the nitrogen displaces the palladium, forming a six-membered palladacycle.

Reductive elimination to form the indole ring and regenerate the Pd(0) catalyst. ub.edu

To synthesize this compound, the required starting material would be 2-iodo-N,6-dimethylaniline . However, the standard Larock annulation utilizes internal alkynes to form 2,3-disubstituted indoles. nih.govresearchgate.net The synthesis of a C2,C3-unsubstituted indole core is less straightforward. While modifications using terminal alkynes exist, they can be complicated by side reactions. A specialized approach involves using an alkyne with a "phantom" directing group, such as a silyl (B83357) group, which controls the regiochemistry and can be cleaved in a subsequent step to yield a C3-unsubstituted product. nih.gov Due to these considerations, while palladium-catalyzed methods are highly valuable, the standard Larock annulation is better suited for more complex indole derivatives than for the direct synthesis of the this compound core.

Bartoli Indole Synthesis and its Regioselective Variants

The Bartoli indole synthesis is a highly effective method for producing 7-substituted indoles, making it particularly relevant for the synthesis of the this compound scaffold. The reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. organic-chemistry.org A key feature of this synthesis is the requirement of a substituent at the ortho position of the nitroarene; the reaction often fails without it, and sterically bulky groups can improve yields. organic-chemistry.org

The synthesis of 7-methylindole (B51510), the direct precursor to this compound, can be achieved by reacting 1-methyl-2-nitrobenzene with three equivalents of vinylmagnesium bromide . The subsequent N-methylation of the resulting 7-methylindole with a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base yields the final product.

The mechanism of the Bartoli synthesis is proposed to be:

Addition of the first equivalent of the vinyl Grignard reagent to the nitro group.

Spontaneous decomposition to form a nitrosoarene intermediate.

Reaction of the nitrosoarene with a second equivalent of the Grignard reagent.

A organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement.

Intramolecular cyclization to form the five-membered ring.

Aromatization upon acidic workup to furnish the indole. organic-chemistry.org

A modification by Dobbs expanded the reaction's scope by using an ortho-bromine as a transient directing group, which can be removed later in the synthesis. organic-chemistry.org

Table 2: Representative Bartoli Synthesis for a 7-Substituted Indole Precursor

| Nitroarene | Grignard Reagent | Product |

|---|

Reissert Indole Synthesis and Chiral Catalytic Systems

The Reissert indole synthesis is a two-step process that begins with the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. wikipedia.org This step forms an ethyl o-nitrophenylpyruvate intermediate. The second step is a reductive cyclization of this pyruvate (B1213749) derivative, typically using zinc in acetic acid or other reducing agents like iron powder, which yields an indole-2-carboxylic acid. wikipedia.orgresearchgate.net This acid can then be decarboxylated, usually by heating, to give the parent indole. wikipedia.org

To apply this to this compound, one would need to start with 1,3-dimethyl-2-nitrobenzene . The resulting product after the full sequence would be 7-methylindole-2-carboxylic acid, which upon decarboxylation gives 7-methylindole. A final N-methylation step would be required to produce this compound.

The term "chiral catalytic systems" in the context of the Reissert synthesis generally does not refer to an asymmetric version of the core cyclization reaction itself. Instead, it may allude to downstream applications or modifications where chirality is introduced. For instance, chiral Brønsted acids have been used in the enantioselective reduction of 3H-indoles (indolenines) to produce optically active indolines, which are related saturated analogs of indoles. organic-chemistry.org However, a direct, catalytic asymmetric Reissert synthesis is not a commonly reported method.

Madelung Synthesis and Related Base-Catalyzed Processes

The Madelung synthesis is the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures to form an indole. wikipedia.org The classical conditions are often harsh, utilizing bases like sodium or potassium ethoxide at 200–400 °C. wikipedia.org However, modern modifications have been developed that proceed under much milder conditions, for example, by using organolithium bases like n-butyllithium or LiN(SiMe₃)₂. organic-chemistry.orgresearchgate.net

This method offers a very direct route to this compound. The required precursor would be N-formyl-N-methyl-2-methylaniline . The mechanism involves the deprotonation of the benzylic methyl group at the C7 position by a strong base to form a carbanion. This carbanion then performs an intramolecular nucleophilic attack on the carbonyl carbon of the formyl group, leading to cyclization and subsequent dehydration to yield the aromatic indole ring. Recent studies have demonstrated the synthesis of N-methyl-2-arylindoles from N-methyl-o-toluidine in a one-pot process, highlighting the utility of this approach for N-alkylated indoles. organic-chemistry.org

Table 3: Madelung Synthesis Precursor for this compound

| Precursor | Base | Conditions | Product |

|---|---|---|---|

| N-formyl-N-methyl-2-methylaniline | n-BuLi or LDA | Milder, THF | This compound |

Regioselective Functionalization Strategies for the Indole Nucleus towards this compound

An alternative to building the indole ring from acyclic precursors is to perform selective functionalization on a pre-existing indole core. The primary challenge in this approach is achieving regioselectivity, as the indole C3 and C2 positions are inherently more nucleophilic than the C-H bonds on the benzene (B151609) ring. nih.gov Directing functionalization to the C7 position requires overcoming this natural reactivity pattern.

Modern synthetic chemistry has addressed this challenge through transition-metal-catalyzed C-H activation, which utilizes a directing group temporarily installed on the indole nitrogen. acs.orgrsc.org This directing group coordinates to the metal catalyst and delivers it to a specific C-H bond, typically the one at the C7 position, enabling selective functionalization.

Several directing groups have been successfully employed for C7 functionalization, including N-pivaloyl, N-P(O)tBu₂, and N-P(III) groups. nih.govacs.orgnih.gov Catalysts are typically based on rhodium, ruthenium, or palladium. nih.govnih.govnih.gov Specifically for C7-methylation, a rhodium-catalyzed process has been developed that uses a phosphine-based directing group. researchgate.net Another strategy leverages a P(III)-based directing group to enable the C7-methylation of tryptophan and other indole derivatives. rawdatalibrary.netresearchgate.net

A viable strategy to form this compound via this approach would be:

Start with 1-methylindole (B147185) .

Install a suitable directing group on the nitrogen (if the N-methyl group itself is not sufficient for directing, which is often the case). For example, using a removable phosphine (B1218219) or pivaloyl group.

Perform a directed, transition-metal-catalyzed C7-methylation using a methyl source.

Remove the directing group to yield the final product.

This C-H functionalization paradigm represents a state-of-the-art, atom-economical approach for the late-stage modification of complex indole structures.

Table 4: Example of a Directed C-H Functionalization Strategy

| Substrate | Directing Group (DG) | Catalyst System | Methyl Source | Product |

|---|

C-H Activation and Late-Stage Functionalization Methods

C-H activation has emerged as a powerful tool for the direct functionalization of indole cores, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions. researchgate.net Late-stage functionalization, in particular, allows for the introduction of methyl groups at advanced stages of a synthetic sequence, which is highly valuable in medicinal chemistry for rapidly generating diverse molecular libraries and improving the properties of drug candidates. researchgate.netnih.gov

Recent advancements have demonstrated the use of a phosphine-based directing group to facilitate the C7-methylation of the tryptophan core. researchgate.net This methodology can be extended to other indolyl systems, providing a versatile route to C7-functionalized indoles. researchgate.net The process involves the installation of an N-bound unsymmetrical phosphine directing group, which guides a palladium catalyst to selectively activate the C7-H bond for methylation. researchgate.netrsc.org Subsequent removal of the directing group furnishes the desired C7-methylated indole. researchgate.net

Key findings in this area include:

Directing Group Strategy: The use of a removable N-2-pyrimidyl directing group has been shown to be effective for the palladium-catalyzed C-2 methylation of indoles. rsc.org

On-Peptide Functionalization: The C-H functionalization strategy has been successfully applied to the late-stage modification of pentapeptides containing tryptophan, showcasing its utility in complex molecular settings. researchgate.net

Interactive Table: C-H Activation Methods for Indole Methylation This table summarizes different C-H activation strategies for indole methylation.

| Catalyst System | Directing Group | Position of Methylation | Key Features |

| Palladium catalyst | N-2-pyrimidyl | C-2 | Site-specific methylation. rsc.org |

| Palladium catalyst | Unsymmetrical phosphine | C-7 | Applicable to late-stage functionalization of complex molecules like peptides. researchgate.net |

N-Alkylation and C-Alkylation Techniques for Specific Methylation Patterns

Achieving specific methylation patterns on the indole scaffold, such as at the N1 and C3 positions, is crucial for modulating the biological activity of indole-containing compounds. Both N-alkylation and C-alkylation techniques have been extensively developed to provide regioselective access to these methylated derivatives.

N-Alkylation: The N-methylation of indoles can be challenging due to the competing C3-alkylation. organic-chemistry.org However, several methods have been developed to favor N-alkylation.

Dimethyl Carbonate (DMC): DMC is considered a green and non-toxic methylating agent. st-andrews.ac.uk The use of catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO) with DMC can afford high yields of N-methylated indoles. st-andrews.ac.ukgoogle.com The reaction mechanism with DABCO is proposed to involve the formation of an N-methylated-DABCO intermediate. st-andrews.ac.uk

Quaternary Ammonium (B1175870) Salts: Solid methylating agents like quaternary ammonium salts have been used for the monoselective N-methylation of indoles under mild basic conditions. nih.gov

Iron Catalysis: Iron-catalyzed borrowing hydrogen methodology has been developed for the selective N-alkylation of indolines and indoles using alcohols as the alkylating agents. nih.gov

C-Alkylation: The C3 position of indole is inherently nucleophilic, making it prone to electrophilic attack. bhu.ac.in

Friedel-Crafts Alkylation: The Lewis acid-catalyzed Friedel-Crafts reaction is a classic method for C3-alkylation, though it can suffer from a lack of regioselectivity and the use of hazardous alkyl halides. rsc.org

Borane (B79455) Catalysis: A metal-free approach using B(C₆F₅)₃ as a catalyst enables the direct C3-alkylation of indoles with amine-based alkylating agents. acs.org This method is applicable to a wide range of indole substrates, including 1-, 2-, and 1,2-substituted indoles. acs.org

Manganese Catalysis: A manganese-catalyzed dehydrogenative alkylation of indolines using alcohols provides access to C3-alkylated indoles. rsc.org

Interactive Table: Comparison of N- and C-Alkylation Methods for Indoles This table compares various methods for the N- and C-alkylation of indoles.

| Method | Reagent/Catalyst | Position | Key Advantages |

| N-Alkylation with DMC | DMC/DABCO | N-1 | Green reagent, high yield. st-andrews.ac.ukgoogle.com |

| N-Alkylation with Quaternary Salts | PhMe₃NI | N-1 | Monoselective, mild conditions. nih.gov |

| C3-Alkylation with Borane | B(C₆F₅)₃/Amine | C-3 | Metal-free, broad substrate scope. acs.org |

| C3-Alkylation with Manganese | Mn catalyst/Alcohol | C-3 | Use of readily available alcohols. rsc.org |

Direct Aromatic Functionalization Approaches (e.g., Electrophilic Aromatic Substitution with Steric Control)

Direct functionalization of the indole aromatic ring is a straightforward approach to introduce substituents. Electrophilic aromatic substitution is a fundamental reaction for indoles, with the C3 position being the most reactive site. bhu.ac.in However, if the C3 position is blocked, substitution can occur at other positions, such as C2 or C6. bhu.ac.in

Steric control plays a crucial role in directing the regioselectivity of these reactions. For instance, bulky substituents on the nitrogen or at the C2 position can influence the site of electrophilic attack.

Recent research has focused on developing methods for the direct C3-functionalization of indoles that avoid harsh conditions and offer high selectivity.

Transition Metal-Free C3-Alkylation: A transition metal-free method using Cs₂CO₃/Oxone® has been developed for the C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols. rsc.org This method is applicable to a variety of functionalized indoles. rsc.org

Solvent-Mediated Regiodivergent Alkylation: The regioselectivity of the alkylation of 2,3-disubstituted indoles with p-quinone methides can be controlled by the choice of solvent, allowing for selective C6- or N1-alkylation. acs.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly methods for the synthesis of indoles. thieme-connect.comthieme-connect.comdoaj.orgresearchgate.net These green chemistry approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. thieme-connect.comthieme-connect.comdoaj.orgresearchgate.net

Microwave-Assisted and Ultrasound-Promoted Syntheses

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govdurham.ac.uk Several classical indole syntheses, such as the Fischer, Madelung, and Leimgruber–Batcho reactions, have been successfully adapted to microwave-assisted conditions. nih.govdurham.ac.uk

For example, the Leimgruber–Batcho indole synthesis, when accelerated by microwave heating in the presence of Lewis acids, allows for the rapid preparation of heteroaromatic enamine intermediates in high purity. durham.ac.uk Similarly, a palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines to form 2-methyl-1H-indole-3-carboxylate derivatives has been optimized using microwave irradiation, resulting in excellent yields and high regioselectivity. unina.it

Ultrasound-Promoted Synthesis: Ultrasound irradiation promotes chemical reactions through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. thieme-connect.comthieme-connect.com This can lead to enhanced reaction rates and yields. thieme-connect.comthieme-connect.comresearchgate.netresearchgate.net The combined use of ultrasound and aqueous media is a particularly attractive green synthetic strategy. thieme-connect.comthieme-connect.com

Ultrasound has been successfully employed in the synthesis of various indole derivatives, including bis(indole) derivatives and spiro[indole-thiazolidinone]s. thieme-connect.comresearchgate.net For instance, the synthesis of bis(indolyl)methanes via the electrophilic substitution of indoles with aromatic carbonyl compounds in aqueous medium is significantly accelerated by ultrasound irradiation. thieme-connect.com

Interactive Table: Comparison of Microwave and Ultrasound-Assisted Indole Synthesis This table compares the key features of microwave-assisted and ultrasound-promoted indole synthesis.

| Technique | Principle | Advantages | Example Application |

| Microwave-Assisted | Dielectric heating | Rapid reaction times, higher yields, cleaner products. nih.govdurham.ac.uk | Leimgruber–Batcho indole synthesis. durham.ac.uk |

| Ultrasound-Promoted | Acoustic cavitation | Enhanced reaction rates, can be used with aqueous media. thieme-connect.comthieme-connect.com | Synthesis of bis(indolyl)methanes. thieme-connect.com |

Solvent-Free and Aqueous Medium Reaction Systems

Solvent-Free Synthesis: Performing reactions in the absence of a solvent, or "neat," is a key principle of green chemistry as it eliminates solvent-related waste and simplifies product purification. Microwave-assisted solvent-free Bischler indole synthesis has been reported as an efficient method. mdpi.com

Aqueous Medium Reactions: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. nih.govresearchgate.net The development of synthetic methods that proceed in water is a major goal of sustainable chemistry. nih.govresearchgate.net

Micellar Catalysis: The use of surfactants like TPGS-750-M to form micelles in water creates nanoreactors that can solubilize organic substrates and catalyze reactions, such as the palladium-catalyzed cyclization of 2-alkynylanilines to form 2-substituted indoles. mdpi.com

Catalyst-Free Reactions: In some cases, the unique properties of water can promote reactions even without a catalyst. For example, the alkylation of indoles with β-nitrostyrenes can be carried out in an aqueous medium at elevated temperatures without any catalyst. researchgate.net

Chemoselective N-Alkylation in Microdroplets: A catalyst-free, three-component Mannich-type reaction in aqueous microdroplets has been shown to produce N-alkylated indoles, in contrast to the C-alkylation products obtained in bulk reactions. stanford.edu

Catalytic Methodologies: Organo-, Photo-, Electro-, and Nanocatalysis

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a metal-free alternative to traditional transition-metal catalysis. The synthesis of 3-substituted indoles can be achieved through base-catalyzed methods, which employ simple and accessible catalysts to promote reactions like Knoevenagel condensation and Michael addition. rsc.org

Photocatalysis: Visible-light photocatalysis has revolutionized organic synthesis by enabling the use of light as a clean and renewable energy source. nih.govresearchgate.netacs.org

Intracellular Synthesis: Photocatalytic methods have even been developed to synthesize indoles inside living mammalian cells from exogenous styryl aryl azides, highlighting the potential of this technology for biological applications. nih.govacs.org

Indole Functionalization: Photocatalysis has been used for various indole functionalizations, including the synthesis of polycyclic indolones and the conversion of indoles into spirocyclic indolines. researchgate.netthieme-connect.com

Electrocatalysis: Electrochemical synthesis offers a sustainable approach by using electricity to drive chemical reactions, often avoiding the need for chemical oxidants or reductants. rsc.orgnih.govacs.org

Indole Synthesis from Non-Indole Precursors: Electrocatalytic methods have been developed for the synthesis of indoles from various non-indole starting materials, such as the annulation of alkynylanilines and the cyclization of 2-vinylanilides. rsc.orgnih.govacs.org

Dehydrogenative Cyclization: An electrocatalytic dehydrogenative cyclization of 2-vinylanilides, using an organic redox catalyst, provides efficient access to 3-substituted and 2,3-disubstituted indoles. acs.org

Nanocatalysis: Nanocatalysts, due to their high surface-area-to-volume ratio, often exhibit enhanced catalytic activity and selectivity. researchgate.netjsynthchem.com

Magnetic Nanoparticles: Magnetic nanoparticles (MNPs) are particularly attractive as catalysts because they can be easily recovered from the reaction mixture using an external magnet, facilitating catalyst recycling. researchgate.netjsynthchem.com MNPs have been used as catalysts for the synthesis of various indole derivatives. researchgate.net For example, L-cysteine immobilized on magnetic nanoparticles has been used as a magnetically recoverable amino acid nanocatalyst for the synthesis of 3-substituted indoles. rsc.org

Flow Chemistry Applications for Continuous Synthesis of Indole Derivatives

The paradigm of chemical synthesis has been significantly advanced by the adoption of flow chemistry, a technology that offers numerous advantages over traditional batch processing. mdpi.comnih.gov These benefits, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety profiles, are particularly impactful in the synthesis of heterocyclic compounds like indole derivatives. nih.govnih.gov The continuous nature of flow synthesis allows for streamlined production, improved reproducibility, and facile scalability, making it an attractive methodology for the preparation of pharmacologically relevant scaffolds. nih.govresearchgate.net

The application of flow chemistry to the synthesis of the indole core has been demonstrated through various classical and modern synthetic routes. The Fischer indole synthesis, a cornerstone of indole chemistry, has been successfully adapted to continuous flow conditions. mdpi.comuc.pt For instance, the reaction of phenylhydrazine (B124118) with a ketone can be efficiently conducted in a heated flow reactor, leading to high yields of the corresponding indole in significantly reduced reaction times compared to batch methods. mdpi.comnih.gov This approach is, in principle, applicable to the synthesis of a wide range of substituted indoles.

Researchers have explored different heating methods in conjunction with flow synthesis to optimize indole formation. Microwave-assisted organic synthesis (MAOS) in a continuous flow setup has been shown to accelerate the Fischer indole synthesis, furnishing the desired product in high yield with short residence times. mdpi.com High-temperature/pressure conditions in stainless steel coil reactors have also been employed to drive the reaction to completion rapidly and with high productivity. mdpi.comnih.gov

Multistep flow synthesis has emerged as a powerful tool for the construction of complex molecules incorporating the indole nucleus without the need for isolating intermediates. nih.gov This is exemplified by the automated continuous flow synthesis of 2-(1H-indol-3-yl)thiazoles, where sequential thiazole (B1198619) formation, deketalization, and Fischer indole synthesis are performed in an uninterrupted microreactor sequence. nih.gov Such integrated systems highlight the potential of flow chemistry to generate diverse and complex indole derivatives efficiently.

While specific literature detailing the continuous flow synthesis of This compound is not prevalent, the established flow methodologies for indole synthesis provide a clear blueprint for its potential production. A plausible approach would involve the Fischer indole synthesis using (2,6-dimethylphenyl)hydrazine (B1362669) and a suitable ketone precursor under optimized flow conditions. The general principles and experimental setups reported for other indole derivatives serve as a strong foundation for developing a dedicated continuous process for This compound .

The following tables summarize representative data from the literature on the flow synthesis of various indole derivatives, illustrating the typical conditions and outcomes that could be anticipated for the synthesis of related compounds.

| Entry | Reactants | Reactor Type | Temperature (°C) | Residence Time | Yield (%) | Throughput | Reference |

| 1 | Cyclohexanone, Phenylhydrazine | Microwave Flow Cell | 150 | - | 91 | - | mdpi.com |

| 2 | Cyclohexanone, Phenylhydrazine | Stainless Steel Coil | 200 | ~3 min | 96 | 25 g/h | mdpi.comnih.gov |

| 3 | β-ketothiazoles, Thioamide | Syrris AFRICA® | - | < 15 min | 38-82 (over 3 steps) | - | nih.gov |

Table 1: Examples of Fischer Indole Synthesis in Continuous Flow

| Method | Key Advantages | Typical Conditions | Reference |

| Microwave-Assisted Flow | Rapid heating, reduced reaction times | 150°C | mdpi.com |

| High-Temperature/Pressure Flow | High productivity, scalability | 200°C, 75 bar | mdpi.comnih.gov |

| Multistep Flow | Synthesis of complex molecules, no intermediate isolation | Automated microreactor sequence | nih.gov |

Table 2: Comparison of Flow Chemistry Techniques for Indole Synthesis

The continuous evolution of flow chemistry technology, including the development of novel reactor designs and integrated purification modules, promises to further enhance the efficiency and applicability of these methods for the synthesis of a broad spectrum of indole derivatives, including This compound and its advanced precursors.

Advanced Spectroscopic and Structural Elucidation Techniques for 1,7 Dimethyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the cornerstones of structural analysis for 1,7-Dimethyl-1H-indole. The chemical shifts (δ) in the ¹H and ¹³C NMR spectra are indicative of the electronic environment of each nucleus, while the coupling constants (J) in the ¹H NMR spectrum reveal information about the connectivity of neighboring protons.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole (B1671886) ring and the protons of the two methyl groups. The N-methyl group typically appears as a singlet in the range of 3.7-4.0 ppm. The C7-methyl group protons will also appear as a singlet, likely in the aromatic methyl region around 2.5 ppm. The protons on the benzene (B151609) and pyrrole (B145914) rings will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.0 - 7.2 | d | ~3.0 |

| H-3 | 6.4 - 6.6 | d | ~3.0 |

| H-4 | 7.4 - 7.6 | d | ~8.0 |

| H-5 | 6.9 - 7.1 | t | ~7.5 |

| H-6 | 6.8 - 7.0 | d | ~7.0 |

| N-CH₃ | 3.7 - 4.0 | s | - |

| C7-CH₃ | 2.4 - 2.6 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 128 - 130 |

| C-3 | 100 - 102 |

| C-3a | 128 - 130 |

| C-4 | 120 - 122 |

| C-5 | 120 - 122 |

| C-6 | 118 - 120 |

| C-7 | 121 - 123 |

| C-7a | 135 - 137 |

| N-CH₃ | 30 - 33 |

| C7-CH₃ | 15 - 18 |

To unambiguously assign the ¹H and ¹³C NMR signals and to elucidate the complete bonding framework of this compound, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.netsdsu.eduthieme-connect.deuvic.ca

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum would confirm the connectivity between the aromatic protons H-4, H-5, and H-6, as well as the coupling between H-2 and H-3 on the pyrrole ring. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would allow for the direct assignment of each carbon atom that bears a proton by correlating the already assigned proton signals with their corresponding carbon signals. researchgate.netsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For this compound, HMBC correlations would be expected from the N-methyl protons to C-2 and C-7a, and from the C7-methyl protons to C-6, C-7, and C-7a, thus confirming the positions of the methyl groups. researchgate.netsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, even if they are not directly bonded. This technique would be crucial for confirming the stereochemistry and conformation of the molecule, for instance, by observing a NOE between the N-methyl protons and the H-2 proton, and between the C7-methyl protons and the H-6 proton.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. While a specific EI-MS spectrum for this compound was not found, the spectrum of the related compound 7-Methyl-1H-indole shows a prominent molecular ion peak and fragmentation patterns involving the loss of a methyl group and cleavage of the indole ring. nist.gov A similar fragmentation pattern would be anticipated for this compound, with the initial loss of a methyl radical being a likely fragmentation pathway.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). Predicted ESI-MS data for derivatives such as this compound-3-carbaldehyde suggests the formation of various adducts. uni.lu For this compound, ESI-MS would be expected to show a strong signal for the protonated molecule [C₁₀H₁₁N+H]⁺.

Table 3: Predicted ESI-MS Adducts for this compound Derivatives uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 174.09134 |

| [M+Na]⁺ | 196.07328 |

| [M+K]⁺ | 212.04722 |

| [M+NH₄]⁺ | 191.11788 |

Data is for the related compound this compound-3-carbaldehyde and serves as an estimation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. This is a crucial step in confirming the molecular formula of a newly synthesized compound. For this compound (C₁₀H₁₁N), the theoretical exact mass can be calculated. An experimental HRMS measurement would be expected to be in very close agreement with this theoretical value, confirming the elemental formula. The use of HRMS has been documented for the characterization of various indole derivatives. nih.govacs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational properties. Both techniques are based on the vibrations of atoms within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The absorption frequencies are characteristic of the types of chemical bonds and functional groups present. The FT-IR spectrum of an indole derivative typically shows characteristic bands for N-H stretching (if present), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings, and C-N stretching. researchgate.net For this compound, the absence of an N-H stretching band around 3300-3500 cm⁻¹ would be a key feature. Characteristic peaks would include aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching from the methyl groups just below 3000 cm⁻¹, and aromatic C=C stretching in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy are different from those for IR, meaning that some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum. For molecules with a center of symmetry, there is a mutual exclusion principle. While this compound does not have a center of symmetry, Raman spectroscopy can still provide valuable complementary information. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. Studies on related dinitronaphthalene have shown the utility of FT-Raman in conjunction with FT-IR for a complete vibrational analysis. nih.gov A comprehensive study of 1-acetyl-1H-indole-2,3-dione also utilized both FT-IR and FT-Raman spectroscopy for a full assignment of vibrational modes. researchgate.net

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (CH₃) | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1620 - 1450 | IR, Raman |

| C-N Stretch | 1350 - 1250 | IR |

| C-H Bending (in-plane) | 1300 - 1000 | IR |

| C-H Bending (out-of-plane) | 900 - 675 | IR |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Electronic Transitions

The electronic absorption spectrum of this compound is governed by the π-electron system of the indole ring, which acts as the chromophore. The absorption of UV radiation promotes electrons from lower-energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher-energy ones (LUMO - Lowest Unoccupied Molecular Orbital), resulting in characteristic π→π* transitions.

The indole chromophore typically displays two main absorption bands in the near-UV region, corresponding to transitions to the first two singlet excited states, designated as ¹Lb and ¹La. The ¹Lb transition is generally found at a shorter wavelength (around 260-270 nm) and is less sensitive to the polarity of the solvent. The ¹La transition appears at a longer wavelength (around 280-290 nm) and is known to be more sensitive to the surrounding environment.

Methylation of the indole ring generally leads to a bathochromic (red) shift in the absorption maxima. The introduction of a methyl group at the N-1 position (N-methylation) and at the C-7 position on the benzene ring are both expected to act as weak electron-donating groups, perturbing the electronic structure of the indole system. A spectroscopic and theoretical analysis of 1-methylindole (B147185) (1MI), a close structural analog, provides valuable insight. trdizin.gov.tr The experimental UV-Vis spectrum of 1MI shows distinct absorption peaks that can be assigned to these π→π* transitions. trdizin.gov.tr The addition of a second methyl group at the C-7 position in this compound is anticipated to cause a further slight red shift compared to 1-methylindole.

Studies on substituted indoles show that methylation on the pyrrole ring tends to affect the ¹La and ¹Lb transitions in a parallel manner. nih.gov Computational studies on various indole derivatives confirm that substitutions on the ring system modulate the electronic transition energies. chemrxiv.org

Table 1: Predicted UV-Vis Absorption Data for this compound Note: The following data is based on experimental values for the closely related compound 1-methylindole and serves as an approximation. A slight bathochromic shift may be expected for this compound.

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) | Solvent |

| π→π* (¹Lb) | ~265 | Moderate | Non-polar |

| π→π* (¹La) | ~285 | High | Non-polar |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

As of the current date, a publicly available single-crystal X-ray structure for this compound has not been reported in crystallographic databases. However, the principles of crystal engineering and the known structures of analogous molecules allow for a detailed prediction of its solid-state characteristics.

The crystal packing of molecular solids is dictated by a variety of non-covalent intermolecular interactions. rsc.orgfiveable.me In the case of this compound, the primary forces governing its crystal lattice would be van der Waals interactions (specifically London dispersion forces) and weak C–H···π interactions. Unlike unsubstituted indole or indoles with a free N-H group, this compound cannot act as a hydrogen-bond donor, which significantly alters its packing motif compared to many other indole derivatives that form strong N-H···O or N-H···N hydrogen bonds. trdizin.gov.trCurrent time information in Seattle, WA, US.acs.org

The dominant interactions would likely involve:

π–π Stacking: The planar aromatic indole rings can stack on top of each other, maximizing favorable dispersion force interactions.

C–H···π Interactions: The hydrogen atoms of the methyl groups and the aromatic C-H bonds can act as weak hydrogen-bond donors, interacting with the electron-rich π-system of the indole ring of an adjacent molecule.

The crystal structure of 7-methylindole (B51510) provides a useful comparison. nih.gov It crystallizes in the orthorhombic space group Pna2₁, indicating a non-centrosymmetric packing arrangement. nih.gov The absence of a strong hydrogen-bonding donor in this compound (due to N-methylation) means its packing will be primarily influenced by shape-fitting (steric effects) and the optimization of weaker, non-directional dispersion forces and weak C-H···π bonds.

Table 2: Illustrative Crystallographic Data for the Analogous Compound 7-Methylindole Note: This data is for 7-methylindole (CSD Refcode: 4517841) and is presented to illustrate typical crystallographic parameters for a methylated indole. nih.gov

| Parameter | Value |

| Chemical Formula | C₉H₉N |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 9.3176 |

| b (Å) | 5.2878 |

| c (Å) | 14.2479 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 701.89 |

| Z | 4 |

Theoretical and Computational Chemistry Investigations of 1,7 Dimethyl 1h Indole

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are fundamental tools for elucidating the intrinsic properties of molecules. For 1,7-Dimethyl-1H-indole, these methods provide insights into its electronic structure, the stability of its geometric arrangement, and its potential chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and exploring potential energy surfaces. In the context of this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311+G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms. chemrxiv.org

The process of geometric optimization involves finding the coordinates of the atoms that correspond to the minimum energy on the potential energy landscape. This optimized structure represents the molecule's most stable conformation. For this compound, this involves confirming the planarity of the indole (B1671886) ring and determining the preferred orientations of the two methyl groups. The methyl groups, being electron-donating, can influence the electron density distribution across the indole ring, which in turn affects bond lengths and angles compared to the parent indole molecule. chemrxiv.orgchemrxiv.org For instance, studies on substituted indoles show that electron-donating groups tend to increase the electron density on the indole ring. chemrxiv.org

The energy landscape can be further explored to identify transition states and other local minima, providing a comprehensive picture of the molecule's conformational possibilities. The calculated heats of formation, derived from these DFT studies, offer a measure of the molecule's thermodynamic stability relative to other isomers or related compounds.

| Bond/Angle | Parameter | Calculated Value |

|---|---|---|

| N1-C2 | Bond Length | ~1.38 Å |

| C7-C8 | Bond Length | ~1.41 Å |

| N1-C1(CH3) | Bond Length | ~1.47 Å |

| C7-C7(CH3) | Bond Length | ~1.51 Å |

| C2-N1-C8 | Bond Angle | ~108.5° |

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of ground state properties when paired with an appropriate basis set.

The selection of a basis set is a critical step in performing any ab initio calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of basis set affect the accuracy and computational cost of the calculation. For molecules like this compound, split-valence basis sets, such as those developed by Pople (e.g., 6-31G(d)), are common starting points. chemrxiv.org For higher accuracy, larger basis sets like the correlation-consistent basis sets of Dunning (e.g., cc-pVTZ) or the inclusion of diffuse functions (e.g., 6-311++G(d,p)) are necessary, especially for describing non-covalent interactions or excited states. chemrxiv.org Studies on the parent indole molecule have benchmarked various basis sets to determine the optimal balance between accuracy and computational expense for predicting properties like geometry and vibrational frequencies. researchgate.net The choice of method and basis set allows for the precise calculation of the molecule's total energy, dipole moment, and electron distribution in its ground state. nih.gov

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including its conformational changes and flexibility. nih.govrsc.org

For this compound, an MD simulation would typically involve placing the molecule in a simulation box, often with a solvent like water, and applying a force field. A force field is a set of parameters that defines the potential energy of the system based on the positions of its atoms. The simulation then proceeds for a set duration (e.g., nanoseconds), tracking the trajectory of each atom. nih.gov

The primary application for this compound would be conformational analysis. While the indole ring itself is rigid, the two methyl groups attached to the nitrogen (N1) and carbon (C7) atoms can rotate. MD simulations can explore the rotational energy barriers of these methyl groups and identify the most populated conformational states at a given temperature. The analysis of the simulation trajectory can reveal the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atoms, indicating the stability of the core structure and the flexibility of the substituent groups. nih.gov

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). wikipedia.orgyoutube.com

In the case of this compound, the energies and spatial distributions of the HOMO and LUMO can be calculated using methods like DFT. researchgate.net The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical chemical reactivity descriptor; a smaller gap generally implies higher reactivity. The methyl groups at the N1 and C7 positions are electron-donating, which is expected to raise the energy of the HOMO and slightly alter the energy of the LUMO compared to unsubstituted indole, likely resulting in a smaller HOMO-LUMO gap and thus modified reactivity. rsc.org

From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity profile. Analysis of the HOMO and LUMO shapes reveals the most likely sites for electrophilic and nucleophilic attack, respectively. For indole derivatives, the HOMO is typically localized over the pyrrole (B145914) ring, indicating its susceptibility to electrophilic attack. rsc.org

| Parameter | Symbol | Value (eV) | Formula |

|---|---|---|---|

| HOMO Energy | E_HOMO | -5.20 | - |

| LUMO Energy | E_LUMO | -0.35 | - |

| Energy Gap | ΔE | 4.85 | E_LUMO - E_HOMO |

| Chemical Hardness | η | 2.425 | (E_LUMO - E_HOMO) / 2 |

| Electronegativity | χ | 2.775 | -(E_HOMO + E_LUMO) / 2 |

Computational Spectroscopy: Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are powerful tools for predicting and interpreting various types of spectra. For this compound, these techniques can provide valuable data that complements experimental characterization.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), one can predict the NMR spectrum. These predicted shifts are invaluable for assigning peaks in experimental spectra and confirming the molecular structure.

IR Spectroscopy: Infrared (IR) spectra are predicted by calculating the harmonic vibrational frequencies of the molecule. This is done by computing the second derivatives of the energy with respect to the atomic coordinates at the optimized geometry. researchgate.net Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, N-H bend, ring deformation). The predicted IR spectrum helps in the assignment of experimental IR bands. For this compound, calculations would show characteristic vibrations for the indole ring and the methyl groups.

UV-Vis Spectroscopy: Electronic absorption spectra (UV-Vis) are predicted using Time-Dependent Density Functional Theory (TD-DFT). rsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. nih.govresearchgate.net For indole derivatives, the lowest energy transitions are typically of π→π* character, known as the La and Lb bands. nih.gov The presence of methyl substituents in this compound is expected to cause a bathochromic (red) shift in the absorption wavelengths compared to indole, due to the electron-donating effect increasing the energy of the ground state. chemrxiv.orgnih.gov

| Spectroscopy Type | Parameter | Predicted Value | Notes |

|---|---|---|---|

| UV-Vis (TD-DFT) | λ_max (La) | ~275 nm | π→π* transition |

| λ_max (Lb) | ~290 nm | π→π* transition | |

| IR (DFT) | C-H Stretch (Aromatic) | 3050-3150 cm⁻¹ | Vibrational Frequency |

| C-H Stretch (Methyl) | 2900-3000 cm⁻¹ | Vibrational Frequency | |

| ¹³C NMR (GIAO) | C2 | ~125 ppm | Chemical Shift |

| C7 | ~130 ppm | Chemical Shift |

QSAR (Quantitative Structure-Activity Relationship) Studies (Excluding Biological Activity Details, Focusing on Methodologies)

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to build a mathematical model correlating the chemical structure of a series of compounds with a specific property, typically biological activity. jocpr.comnih.gov This section focuses solely on the methodology of QSAR as it would be applied to a class of compounds like indole derivatives.

The fundamental QSAR methodology involves several key steps:

Data Set Selection: A series of structurally related compounds (e.g., various substituted indoles) with experimentally measured values for a target property is compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. jocpr.comnih.gov

Descriptor Calculation: For each molecule in the dataset, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure and can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.govtandfonline.com Quantum descriptors are often calculated using DFT methods. nih.gov

Model Building: Using the training set, a mathematical equation is developed that links a selection of the most relevant descriptors to the target property. nih.gov A common technique is Multiple Linear Regression (MLR), which creates a linear equation. nih.govtandfonline.com Other methods include Partial Least Squares (PLS) and various machine learning algorithms. The goal is to select the minimum number of descriptors that produce the most statistically significant model.

Model Validation: The quality of the developed QSAR model is rigorously assessed. Internal validation is often performed using techniques like leave-one-out cross-validation (Q²). jocpr.com External validation involves using the model to predict the property values for the test set compounds (which were not used in model creation) and comparing the predictions to the experimental values (R²_pred). nih.gov A reliable QSAR model must demonstrate both high statistical robustness and strong predictive ability. nih.gov

For a series of indole derivatives, a QSAR study would aim to identify which structural features and electronic properties are key drivers for a particular endpoint, thereby providing a framework for the computational design of new compounds with desired properties.

Chemical Reactivity and Transformation Pathways of 1,7 Dimethyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole nucleus is a π-excessive heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr). Its reactivity is estimated to be over 1013 times greater than that of benzene (B151609). nih.gov The preferred site for electrophilic attack on the indole ring is the C3 position, as the resulting cationic intermediate (the Wheland intermediate) is effectively stabilized by delocalization of the nitrogen's lone pair without disrupting the aromaticity of the benzene ring. wikipedia.orgrsc.org

Common electrophilic substitution reactions for indoles include halogenation, nitration, and formylation. While specific studies on 1,7-Dimethyl-1H-indole are not extensively detailed in the literature, its reactivity can be reliably predicted based on the established principles for substituted indoles. For instance, nitration of the related 5,7-dimethylindole results in substitution at the C4 position, indicating that under certain conditions, substitution can be directed to the benzene ring. nih.gov However, for most electrophiles, the C3 position of this compound is the expected site of reaction.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents & Conditions | Predicted Major Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF, then H₂O | This compound-3-carbaldehyde |

| Bromination | NBS, CH₂Cl₂ | 3-Bromo-1,7-dimethyl-1H-indole |

| Nitration | HNO₃, Ac₂O | 1,7-Dimethyl-3-nitro-1H-indole |

| Sulfonation | SO₃-Pyridine complex | This compound-3-sulfonic acid |

Nucleophilic Reactions and Additions to the Indole System

The electron-rich nature of the indole ring makes it generally unreactive towards direct nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it for nucleophilic attack.

However, functionalization of the indole nucleus via nucleophilic pathways can be achieved through indirect methods. The most common strategy is deprotonation (metalation) to form a nucleophilic indolyl anion, which can then react with an electrophile. For this compound, the N-H proton is absent. The most acidic carbon proton is typically at the C2 position. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), would lead to deprotonation at C2, generating 2-lithio-1,7-dimethyl-1H-indole. This potent nucleophile can then be quenched with various electrophiles to introduce substituents at the C2 position.

Alternatively, the C3 position of the indole ring can act as a nucleophile itself in reactions with strong electrophiles. For example, indoles can participate in Mannich reactions or Michael additions.

Table 2: Nucleophilic Functionalization Strategies for this compound

| Reaction Type | Reagents & Conditions | Intermediate | Final Product Example (with E+) |

| Directed Metalation | 1. n-BuLi or LDA, THF, -78°C | 2-Lithio-1,7-dimethyl-1H-indole | 2-Deuterio-1,7-dimethyl-1H-indole (E+ = D₂O) |

| 2. Electrophile (E+) | This compound-2-carboxylic acid (E+ = CO₂) |

Oxidation and Reduction Reactions of this compound and its Derivatives

The oxidation of indoles can yield a variety of products depending on the oxidant and reaction conditions, due to the electron-rich nature of the C2-C3 double bond. thieme-connect.de For indoles like this compound that are unsubstituted at C2 and C3, oxidation often targets this bond.

Common outcomes include:

Formation of Oxindoles : Selective oxidation can occur at the C2 or C3 position. For instance, selective oxidation of indole can yield a 3-oxindole derivative. acs.org A similar pathway could convert this compound to 1,7-Dimethylindolin-2-one.

Oxidative Cleavage (Witkop Oxidation) : Stronger oxidants can cleave the C2-C3 bond. The oxidation of 2,3-dimethylindole (B146702) with reagents like O₂ over a copper catalyst yields N-(2-acetylphenyl)acetamide, demonstrating the cleavage of the pyrrole (B145914) ring. osaka-u.ac.jp A similar cleavage of this compound would be expected to produce N-formyl-N-methyl-2-amino-3-methylbenzaldehyde or its derivatives.

Reduction of the indole aromatic system is less common and requires more forcing conditions, such as catalytic hydrogenation at high pressure and temperature. These reactions typically reduce the pyrrole ring first to yield an indoline (B122111) (2,3-dihydroindole). More vigorous conditions can lead to the reduction of the benzene ring as well.

Cycloaddition Reactions and Pericyclic Processes Involving the Indole Ring System

Pericyclic reactions, which proceed through a concerted cyclic transition state, are valuable for constructing complex ring systems. msu.eduyoutube.com The indole nucleus can participate in these reactions in several ways.

The most common cycloaddition involving the indole core is the [4+2] Diels-Alder reaction, where the C2=C3 bond acts as the 2π-electron component (the dienophile). amherst.edu When reacted with a suitable diene, such as 1,3-butadiene, under thermal conditions, this compound would be expected to form a tetrahydrocarbazole derivative. The reaction is typically stereospecific and follows the endo rule.

Indoles can also participate in other types of cycloadditions:

[2+2] Cycloadditions : Photochemically induced [2+2] cycloadditions between the indole C2=C3 bond and an alkene can form a cyclobutane-fused ring system. youtube.com

1,3-Dipolar Cycloadditions : The C2=C3 bond can react with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings fused to the indole structure. organicchemistrydata.org

While vinylindoles are known to act as the 4π-diene component in Diels-Alder reactions, the parent this compound lacks the necessary vinyl substituent for this mode of reactivity.

Coupling Reactions (e.g., Heck, Sonogashira, Suzuki) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used to functionalize indole scaffolds. nih.govnih.govnih.gov To utilize these reactions, a halogenated derivative of this compound is first required, typically prepared via electrophilic halogenation (as described in section 5.1) to yield, for example, 3-bromo-1,7-dimethyl-1H-indole. This halo-indole can then be coupled with various partners.

Suzuki-Miyaura Coupling : This reaction couples the halo-indole with an organoboron reagent (a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgrsc.orglibretexts.org It is a versatile method for forming new C-C bonds, allowing for the synthesis of 3-aryl or 3-vinyl derivatives of this compound.

Sonogashira Coupling : This reaction couples the halo-indole with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org It is the premier method for introducing alkynyl substituents onto the indole ring.

Heck-Mizoroki Reaction : This reaction involves the coupling of the halo-indole with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond with vinylation at the C3 position. nih.govorganic-chemistry.orgmdpi.com

Table 3: Overview of Cross-Coupling Reactions on 3-Bromo-1,7-dimethyl-1H-indole

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-1,7-dimethyl-1H-indole |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-Alkynyl-1,7-dimethyl-1H-indole |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 3-Vinyl-1,7-dimethyl-1H-indole |

Non Biological and Non Clinical Applications of 1,7 Dimethyl 1h Indole

1,7-Dimethyl-1H-indole as a Synthetic Building Block in Complex Chemical Synthesis

The indole (B1671886) framework is a privileged structure in organic synthesis, serving as the starting point for a multitude of more complex heterocyclic compounds. nih.gov this compound, as a substituted indole, is a versatile building block, particularly in the construction of polycyclic and functionalized indole derivatives.

One of the prominent applications of indole derivatives is in the synthesis of carbazoles, which are important structural motifs in functional materials and pharmaceuticals. rsc.org Various synthetic strategies have been developed to convert indoles into carbazoles, often employing transition-metal-catalyzed C-H functionalization or metal-free cyclization methods. rsc.orgorganic-chemistry.org For instance, a metal-free approach involves the [2+2+2] annulation of indoles with ketones and nitroolefins, catalyzed by ammonium (B1175870) iodide, to produce a diverse range of carbazole (B46965) derivatives. organic-chemistry.org The substitution pattern on the initial indole, such as in this compound, directly translates to the substitution pattern on the resulting carbazole, allowing for the synthesis of specifically tailored molecules.

Furthermore, palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of the indole core. acs.orgnih.gov While reactions often target the C2 and C3 positions, specific directing groups can achieve arylation at other positions, such as C7. nih.govacs.org The presence of a methyl group at the N1 position in this compound prevents N-functionalization and can direct reactions towards C-H activation at other sites on the indole ring. However, substitution at the C7 position can also introduce steric hindrance, which may influence the feasibility and outcome of certain reactions. For example, in a palladium-catalyzed allylation of 3-substituted indoles, a 7-substituted indole failed to react, likely because the substituent prevented the necessary binding of a borane (B79455) co-catalyst to the indole nitrogen. nih.gov This highlights how the specific substitution pattern of this compound is a critical factor in its reactivity and application as a synthetic building block.

The indole scaffold is also used to construct fused polycyclic systems. acs.org Tandem reactions, where multiple bonds are formed in a single operation, can utilize indole derivatives to rapidly build molecular complexity. acs.orgacs.org The inherent reactivity of the this compound core makes it a suitable precursor for creating intricate molecular architectures, such as indolo[1,2-b]isoquinolines. acs.org

Table 1: Selected Synthetic Transformations Involving the Indole Scaffold